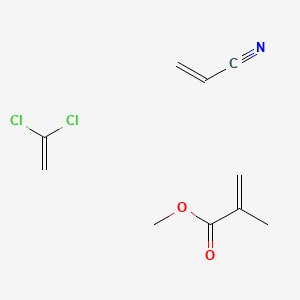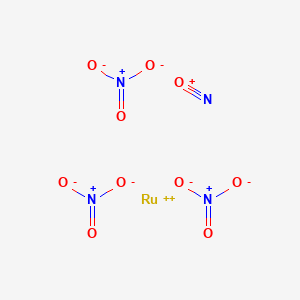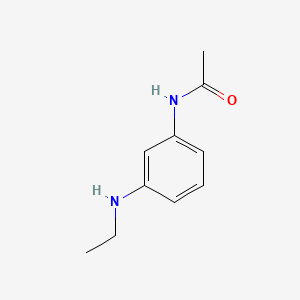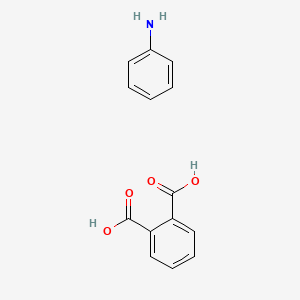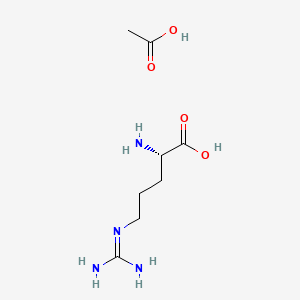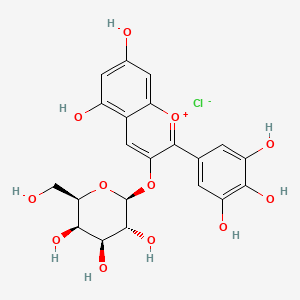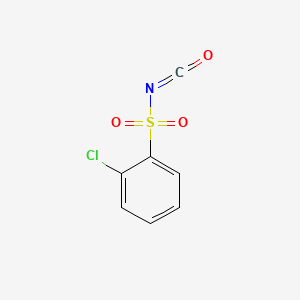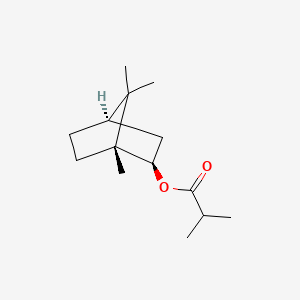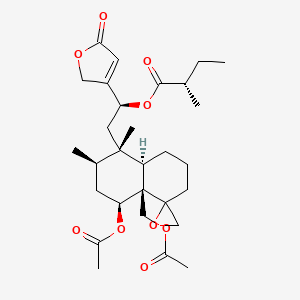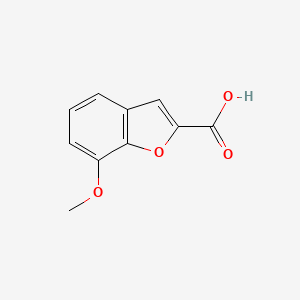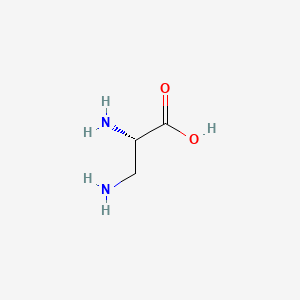![molecular formula C32H22N4O2 B1585266 1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione CAS No. 4203-77-4](/img/structure/B1585266.png)
1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
描述
[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is a complex organic compound with a unique structure that features two anthraquinone units linked by a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with hydrazine to form the pyrazole ring. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties back to hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized aromatic compounds.
科学研究应用
Chemistry
In chemistry, [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and activity. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological effects, leading to oxidative stress and cell death in certain contexts.
相似化合物的比较
Similar Compounds
Anthraquinone: A simpler structure with similar redox properties.
Pyrazole: A basic structure that forms the core of the compound.
Hydroquinone: A reduced form of quinone with antioxidant properties.
Uniqueness
What sets [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- apart from these similar compounds is its combined structural features, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
属性
IUPAC Name |
15-ethyl-11-(15-ethyl-8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-11-yl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O2/c1-3-35-29-19-9-5-7-11-21(19)31(37)23-13-17(15-25(33-35)27(23)29)18-14-24-28-26(16-18)34-36(4-2)30(28)20-10-6-8-12-22(20)32(24)38/h5-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVJYXWTGGFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=CC(=CC3=N1)C4=CC5=NN(C6=C5C(=C4)C(=O)C7=CC=CC=C76)CC)C(=O)C8=CC=CC=C82 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4203-77-4 | |
| Record name | (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(1H,1'H)-dione, 1,1'-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004203774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


